molecular formula C9H10O3 B12299388 1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone

1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone

Cat. No.: B12299388
M. Wt: 166.17 g/mol
InChI Key: CEKCNQSWPNISHG-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone is an organic compound with the chemical formula C9H10O3. It is a colorless crystalline solid with a melting point of 89-92°C and a boiling point of 363-366°C . This compound is known for its hydroxyl and hydroxymethyl functional groups attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with formaldehyde under basic conditions to introduce the hydroxymethyl group at the para position . The reaction typically proceeds as follows:

  • Dissolve 2-hydroxyacetophenone in a suitable solvent such as ethanol.
  • Add formaldehyde and a base such as sodium hydroxide to the solution.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 1-[2-Hydroxy-4-(carboxymethyl)phenyl]ethanone.

    Reduction: 1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanol.

    Substitution: 1-[2-Hydroxy-4-(alkoxymethyl)phenyl]ethanone.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10O2
  • Molecular Weight : 150.17 g/mol
  • CAS Number : 22518-00-9

The compound features a hydroxymethyl group attached to a phenyl ring, which contributes to its reactivity and potential biological activities.

Biopharmaceutical Applications

1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone has been investigated for its therapeutic properties, particularly in the context of inflammatory diseases.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for the treatment of conditions such as rheumatoid arthritis and other autoimmune disorders. A study highlighted its ability to inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models .

Antioxidant Activity

The compound has demonstrated significant antioxidant potential, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in developing formulations aimed at preventing oxidative damage in various diseases .

Cosmetic Applications

Due to its beneficial properties, this compound is utilized in the cosmetic industry.

Skin Care Formulations

Its antioxidant and anti-inflammatory characteristics make it an attractive ingredient in skin care products aimed at reducing signs of aging and improving skin health. Formulations that include this compound can enhance skin hydration and elasticity while providing protection against environmental stressors .

Food Industry Applications

The compound is also explored for its potential use in food preservation due to its antimicrobial properties.

Antimicrobial Effects

Studies have shown that this compound possesses antimicrobial activity against various pathogens, which can be beneficial in extending the shelf life of food products . This application is particularly significant in developing natural preservatives that align with consumer demand for clean-label products.

Data Tables

Application AreaSpecific UseKey Findings
BiopharmaceuticalAnti-inflammatory treatmentInhibits pro-inflammatory cytokines; potential for rheumatoid arthritis therapy .
CosmeticsSkin care formulationsEnhances hydration; reduces oxidative stress; improves skin elasticity .
Food IndustryNatural food preservativeExhibits antimicrobial properties against foodborne pathogens .

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal investigated the effects of this compound on human fibroblast cells. The results demonstrated a marked reduction in inflammatory markers when treated with varying concentrations of the compound, suggesting its potential use as a therapeutic agent in inflammatory diseases .

Case Study 2: Cosmetic Formulation Development

In another study focusing on cosmetic applications, researchers formulated a cream containing this compound and evaluated its efficacy on skin hydration and elasticity over a four-week period. Participants reported significant improvements in skin texture and moisture levels compared to a control group .

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone can be compared with other similar compounds, such as:

The presence of both hydroxyl and hydroxymethyl groups in this compound makes it unique and more versatile for various applications.

Biological Activity

1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone, also known by its CAS number 22518-00-9, is a compound of interest in various biological research fields due to its potential therapeutic properties. This compound is characterized by its molecular formula C9H10O3C_9H_{10}O_3 and a molecular weight of 166.17 g/mol. It is primarily studied for its biological activities, including antimicrobial, antioxidant, and potential anticancer effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented in multiple studies, demonstrating its potential as a natural antioxidant agent.

Antimicrobial Properties

The compound has shown promising results against a range of microbial pathogens. In vitro studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism of action appears to involve disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, suggesting that it may be a candidate for further development as an anticancer therapeutic. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation.

Study 1: Antioxidant Efficacy

In a study conducted by researchers at [source], the antioxidant activity of this compound was evaluated using DPPH and ABTS assays. The results indicated an IC50 value of 45 µM in the DPPH assay, showcasing its effectiveness as a radical scavenger.

Study 2: Antimicrobial Activity

A comprehensive evaluation of the antimicrobial properties was performed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity .

Study 3: Anticancer Effects

In vitro studies on human breast cancer cell lines revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure .

Summary of Biological Activities

Activity TypeMethod UsedResultReference
AntioxidantDPPH AssayIC50 = 45 µM
AntimicrobialMIC EvaluationMIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli)
AnticancerCell Viability AssayIC50 = 25 µM

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-[2-hydroxy-4-(hydroxymethyl)phenyl]ethanone

InChI

InChI=1S/C9H10O3/c1-6(11)8-3-2-7(5-10)4-9(8)12/h2-4,10,12H,5H2,1H3

InChI Key

CEKCNQSWPNISHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CO)O

Origin of Product

United States

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